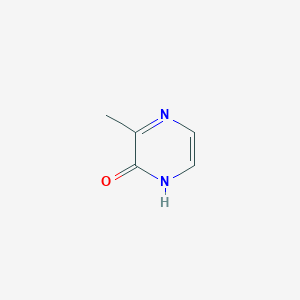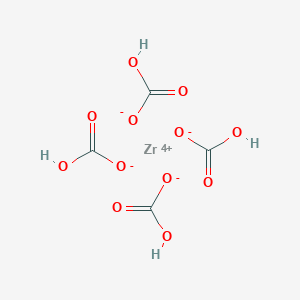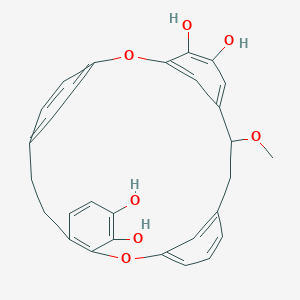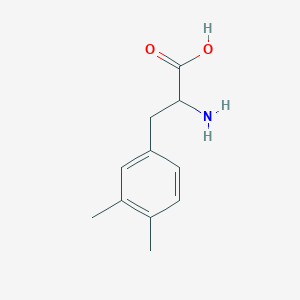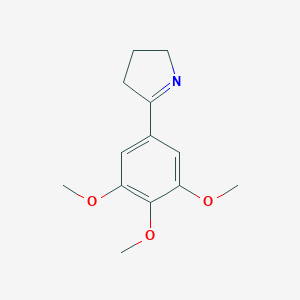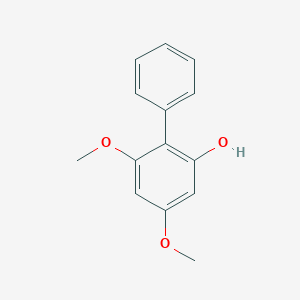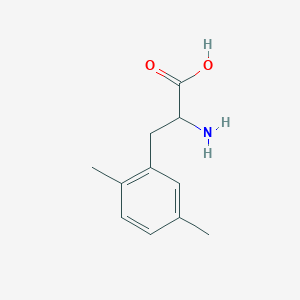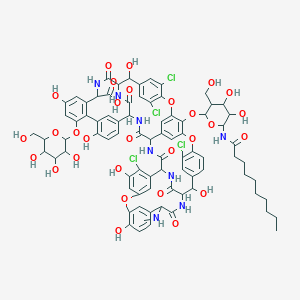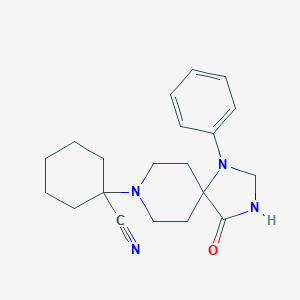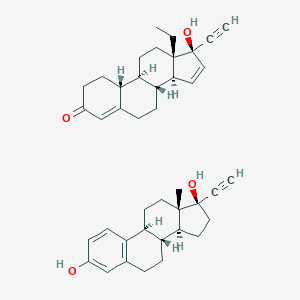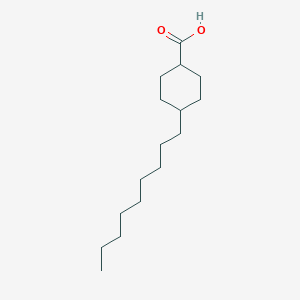
Cyclohexanecarboxylic acid, 4-nonyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanecarboxylic acid, 4-nonyl- (CHC) is a type of fatty acid that has been extensively studied for its potential therapeutic applications. CHC is a member of the nonanoic acid family and is commonly found in various biological systems.
Mecanismo De Acción
The mechanism of action of Cyclohexanecarboxylic acid, 4-nonyl- is not fully understood. However, studies have shown that Cyclohexanecarboxylic acid, 4-nonyl- inhibits the activity of various enzymes, including cyclooxygenase-2 (COX-2), a key enzyme involved in the inflammatory pathway. Cyclohexanecarboxylic acid, 4-nonyl- has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
Cyclohexanecarboxylic acid, 4-nonyl- has been found to have various biochemical and physiological effects. Studies have shown that Cyclohexanecarboxylic acid, 4-nonyl- can reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Cyclohexanecarboxylic acid, 4-nonyl- has also been found to increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). In addition, Cyclohexanecarboxylic acid, 4-nonyl- has been found to reduce the production of reactive oxygen species (ROS), which are known to contribute to various diseases, including cancer and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Cyclohexanecarboxylic acid, 4-nonyl- in lab experiments is its low toxicity. Cyclohexanecarboxylic acid, 4-nonyl- has been found to have low toxicity in various cell lines and animal models. In addition, Cyclohexanecarboxylic acid, 4-nonyl- is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using Cyclohexanecarboxylic acid, 4-nonyl- in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of Cyclohexanecarboxylic acid, 4-nonyl-. One of the future directions is to investigate the potential use of Cyclohexanecarboxylic acid, 4-nonyl- in the treatment of viral infections, such as hepatitis C. Another future direction is to investigate the potential use of Cyclohexanecarboxylic acid, 4-nonyl- in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. In addition, further studies are needed to elucidate the mechanism of action of Cyclohexanecarboxylic acid, 4-nonyl- and its potential side effects.
Conclusion:
In conclusion, Cyclohexanecarboxylic acid, 4-nonyl- is a type of fatty acid that has been extensively studied for its potential therapeutic applications. Cyclohexanecarboxylic acid, 4-nonyl- has anti-inflammatory, anti-tumor, and anti-viral properties and has been found to inhibit the growth of various cancer cells and the replication of the hepatitis C virus. Cyclohexanecarboxylic acid, 4-nonyl- has low toxicity and is relatively easy to synthesize, making it a promising candidate for further study. However, further studies are needed to elucidate the mechanism of action of Cyclohexanecarboxylic acid, 4-nonyl- and its potential side effects.
Métodos De Síntesis
Cyclohexanecarboxylic acid, 4-nonyl- can be synthesized through various methods, including the oxidation of nonanoic acid, the reduction of 4-nitrobenzyl cyclohexanecarboxylate, and the hydrolysis of 4-nonyl cyclohexanecarboxylic anhydride. Among these methods, the hydrolysis of 4-nonyl cyclohexanecarboxylic anhydride is the most commonly used method to synthesize Cyclohexanecarboxylic acid, 4-nonyl-.
Aplicaciones Científicas De Investigación
Cyclohexanecarboxylic acid, 4-nonyl- has been extensively studied for its potential therapeutic applications. Studies have shown that Cyclohexanecarboxylic acid, 4-nonyl- has anti-inflammatory, anti-tumor, and anti-viral properties. Cyclohexanecarboxylic acid, 4-nonyl- has been found to inhibit the growth of various cancer cells, including breast cancer, prostate cancer, and colon cancer. Cyclohexanecarboxylic acid, 4-nonyl- has also been found to inhibit the replication of the hepatitis C virus.
Propiedades
Número CAS |
101564-26-5 |
|---|---|
Nombre del producto |
Cyclohexanecarboxylic acid, 4-nonyl- |
Fórmula molecular |
C16H30O2 |
Peso molecular |
254.41 g/mol |
Nombre IUPAC |
4-nonylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)16(17)18/h14-15H,2-13H2,1H3,(H,17,18) |
Clave InChI |
ZSIQDVRFEYRRQX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1CCC(CC1)C(=O)O |
SMILES canónico |
CCCCCCCCCC1CCC(CC1)C(=O)O |
Otros números CAS |
101564-26-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



